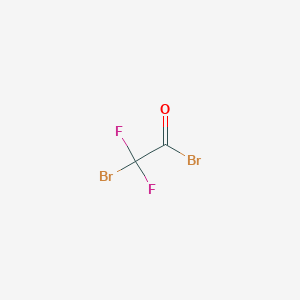

Bromodifluoroacetyl bromide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-2,2-difluoroacetyl bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Br2F2O/c3-1(7)2(4,5)6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRTUTWXODRBCOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Br2F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371235 | |

| Record name | 2-bromo-2,2-difluoroacetyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1796-12-9 | |

| Record name | 2-bromo-2,2-difluoroacetyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromodifluoroacetyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Bromodifluoroacetyl Bromide and Derivatives

Preparation of Bromodifluoroacetyl Bromide Precursors

The creation of this compound often relies on the availability of specific precursor molecules, namely 2-bromo-2,2-difluoroacetic acid and other bromodifluoroacetyl halides like the chloride variant.

2-Bromo-2,2-difluoroacetic acid is a critical precursor and its synthesis is a key step in the production pathway of related compounds. A prevalent method for its preparation involves the hydrolysis of a bromodifluoroacetyl halide.

One documented procedure begins with the reaction of 1,2-dibromo-1,1-difluoro-2,2-dichloroethane (CF₂BrCCl₂Br) with sulfur trioxide (SO₃) at 50°C. This reaction, a sulfonation, takes place in a glass reactor designed with a distillation column. This setup allows for the continuous removal of the gaseous intermediate, bromodifluoroacetyl chloride (CF₂BrCOCl). The gaseous chloride is then channeled into a second reactor containing water maintained at 25°C. The controlled hydrolysis of the acid chloride yields 2-bromo-2,2-difluoroacetic acid. To neutralize any residual bromine from incomplete reactions, a 7% sodium sulfite (B76179) solution is added after the hydrolysis is complete. Another method involves converting a 1,1-difluoro-1,2-dibromodihaloethane using oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid) and then reacting the resulting bromodifluoroacetyl halide with water. google.com

Detailed research findings on the hydrolysis of bromodifluoroacetyl chloride to its corresponding carboxylic acid are presented below.

| Parameter | Value/Condition | Purpose |

| Starting Material | Bromodifluoroacetyl chloride (CF₂BrCOCl) | The acid halide precursor. |

| Reagent | Water (H₂O) | To hydrolyze the acid chloride. |

| Reaction Temperature | 0-25°C | Controlled temperature to prevent side reactions. |

| Post-treatment | 7% Sodium Sulfite Solution | To neutralize residual bromine. |

| Extraction Solvent | Isopropyl ether | Used for liquid-liquid extraction due to its low polarity. |

Bromodifluoroacetyl chloride is another vital intermediate. Its synthesis can be approached from different starting materials, including tetrafluoroethylene (B6358150) and vinylidene fluoride (B91410) derivatives, showcasing the versatility of fluorinated chemistry.

Another approach starting from tetrafluoroethylene involves reacting it with bromine chloride in chlorosulfonic acid. This forms 2-bromotetrafluoroethyl chlorosulfate, which can then be converted to ethyl bromodifluoroacetate. This suggests the formation of a bromodifluoroacetyl halide as an intermediate in the reaction sequence. fluorine1.ru Furthermore, bromodifluoroacetyl fluoride can be synthesized from tetrafluoroethylene through an intermediate containing a BrCF₂CF₂OSO₂— group, which is then heated to yield the acid fluoride. google.com

| Starting Material | Reaction | Products | Yield |

| 1,1-dibromo-2,2-difluoroethylene | Autoxidation with Oxygen | This compound (53%) & Dibromofluoroacetyl fluoride (37%) | ~90% google.comgoogle.com |

Approaches to Bromodifluoroacetyl Halides (e.g., chloride)

Direct Synthesis of this compound

Direct synthesis provides a more streamlined route to this compound, bypassing the isolation of some intermediate precursors.

A key method for the direct synthesis of this compound involves the reaction of a 1,1-difluoro-1,2-dibromodihaloethane with oleum containing a high concentration of sulfur trioxide (SO₃), typically between 50% and 70%. google.com The reaction is performed at a temperature between 40°C and 100°C, under atmospheric pressure. google.comgoogle.com These conditions are specifically chosen to allow the product, this compound, which has a boiling point of approximately 74-76°C, to vaporize from the reaction medium as it is formed. This continuous distillation prevents side reactions and simplifies purification. google.com

A specific example of this direct synthesis involves heating 1,1-difluorotetrabromoethane (CF₂BrCBr₃) to 100°C. Oleum (65% SO₃) is then added gradually over a period of 1.5 hours. google.com The distillate, containing the desired this compound, is collected continuously. google.com

| Parameter | Value/Condition | Rationale |

| Starting Material | 1,1-difluorotetrabromoethane | A readily available polyhalogenated alkane. google.com |

| Reagent | Oleum (65% SO₃) | High SO₃ concentration is crucial for the conversion. google.comgoogle.com |

| Reaction Temperature | 100°C | Ensures the product vaporizes upon formation for immediate distillation. google.com |

| Pressure | Atmospheric | Standard reaction condition. google.com |

| Product Collection | Continuous Distillation | Separates the product from the reaction mixture, preventing degradation. google.com |

Comparative Analysis of Different Synthetic Pathways

The synthesis of this compound, a valuable reagent in organofluorine chemistry, can be achieved through several distinct pathways. Each method presents a unique profile of precursors, reaction conditions, and outcomes. A comparative analysis highlights the relative advantages and disadvantages of these approaches.

One prominent method involves the oxidation of 1,1-dibromo-2,2-difluoroethylene (CF₂=CBr₂) with oxygen. This autooxidation process yields a mixture containing this compound and dibromofluoroacetyl fluoride google.com. While this route benefits from the use of oxygen as a readily available oxidant, it results in a product mixture that requires subsequent separation or direct use in mixed form for specific applications, such as direct esterification with ethanol (B145695) google.com.

Another established pathway starts from 1,1-difluoro-1,2-dibromodihaloethanes (CF₂BrCBrXY, where X and Y can be Br or Cl) google.com. This method employs oleum (sulfuric acid containing dissolved sulfur trioxide) to convert the starting haloethane into the corresponding bromodifluoroacetyl halide (bromide or chloride). A key feature of this process is the continuous distillation of the product from the reaction mixture, which can then be directly used in subsequent reactions like esterification google.com. This approach offers a more direct route to the acyl halide compared to the oxidation method.

A summary of these pathways is presented below.

Interactive Data Table: Comparison of Synthetic Routes to Bromodifluoroacetyl Halides

| Feature | Pathway 1: Oxidation | Pathway 2: Oleum Treatment |

| Starting Material | 1,1-dibromo-2,2-difluoroethylene (CF₂=CBr₂) | 1,1-difluoro-1,2-dibromodihaloethane (CF₂BrCBrXY) |

| Primary Reagent | Oxygen (O₂) | Oleum (H₂SO₄/SO₃) |

| Product(s) | Mixture of this compound and dibromofluoroacetyl fluoride | Bromodifluoroacetyl halide (CF₂BrC(O)Z, Z=Br or Cl) |

| Reported Yield | ~90% (for the mixture) google.com | Not explicitly stated, but product is continuously extracted google.com. |

| Key Advantage | High conversion of starting material google.com. | Direct formation of the acyl halide, which can be used continuously google.com. |

| Key Disadvantage | Produces a mixture of acid halides google.com. | Requires handling of highly corrosive oleum. |

Esterification and Amidation Routes

The high reactivity of the acyl bromide group in this compound makes it an excellent precursor for various derivatives, primarily esters and amides. scbt.com These derivatives are often stable, isolable compounds that serve as important building blocks in medicinal and materials chemistry. acs.org

α-Bromodifluoroesters are commonly synthesized from this compound or its parent acid, 2-bromo-2,2-difluoroacetic acid.

One direct method involves the reaction of the bromodifluoroacetyl halide, generated in situ or used as an isolated reagent, with an alcohol (ROH) google.com. The strong electrophilicity of the carbonyl carbon in this compound facilitates a rapid nucleophilic attack by the alcohol, leading to the formation of the corresponding ester (CF₂BrCOOR) and hydrogen bromide scbt.com.

An alternative, well-documented procedure starts with 2-bromo-2,2-difluoroacetic acid. The carboxylic acid is first activated by converting it into a more reactive acyl halide. This is typically achieved using reagents like oxalyl chloride in a solvent such as dichloromethane (B109758) (CH₂Cl₂), often with a catalytic amount of dimethylformamide (DMF) acs.org. The resulting intermediate, bromodifluoroacetyl chloride, is then reacted with the desired alcohol to yield the α-bromodifluoroester acs.org. This two-step approach is versatile and allows for the synthesis of a wide range of esters. For instance, esters derived from structurally complex alcohols like adamantanol and l-menthol (B7771125) have been successfully prepared using this methodology acs.org.

Interactive Data Table: Synthesis of α-Bromodifluoroesters

| Method | Starting Material | Reagents | Key Features |

| Direct Esterification | This compound | Alcohol (ROH) | Proceeds rapidly due to the high reactivity of the acyl bromide. scbt.com |

| Two-Step from Acid | 2-Bromo-2,2-difluoroacetic acid | 1. Oxalyl chloride, DMF (cat.) 2. Alcohol (ROH) | Involves formation of an intermediate acyl chloride; versatile for various alcohols. acs.org |

The synthesis of α-bromodifluoroamides follows a similar logic to esterification, involving the reaction of a bromodifluoroacetyl precursor with a primary or secondary amine. The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon.

A straightforward and efficient method for preparing α-bromodifluoroamides involves the direct reaction of an α-bromodifluoroester, such as ethyl bromodifluoroacetate, with the desired amine acs.org. These reactions are often performed neat (without a solvent) at room temperature. The reaction proceeds until completion, as indicated by thin-layer chromatography (TLC), and the resulting amide can be purified directly by flash column chromatography acs.org. This method has been successfully applied to synthesize a series of aryl difluoroamides, which are scaffolds found in biologically active molecules acs.org.

The high reactivity of this compound itself also allows for direct amidation with amines, providing a more atom-economical route compared to starting from the ester, as it avoids the generation of an alcohol byproduct.

Interactive Data Table: Synthesis of α-Bromodifluoroamides

| Method | Starting Material | Reagents | Key Features |

| From Ester | Ethyl bromodifluoroacetate | Amine (R¹R²NH) | Often performed neat at room temperature; purification by column chromatography. acs.org |

| Direct Amidation | This compound | Amine (R¹R²NH) | Highly efficient due to the reactive acyl bromide; avoids alcohol byproduct. scbt.com |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govinnovareacademics.in Applying these principles to the synthesis of this compound and its derivatives is crucial for developing more sustainable chemical manufacturing.

Solvents are a major contributor to the environmental impact of chemical processes, often accounting for a large portion of the waste generated. jk-sci.com Therefore, careful solvent selection is a cornerstone of green chemistry. imist.ma Traditional syntheses in this area have often employed halogenated solvents like dichloromethane (CH₂Cl₂), which are effective but pose environmental and health risks. acs.orgjk-sci.com

Green chemistry encourages the use of "recommended" or "usable" solvents while avoiding those classified as "hazardous." jk-sci.com Water, ethanol, and isopropanol (B130326) are examples of greener solvents. jk-sci.com For the synthesis of bromodifluoroacetyl derivatives, opportunities exist to replace hazardous solvents. For example, in the synthesis of α-bromodifluoroesters from the corresponding acid, replacing dichloromethane with a greener alternative like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) could be explored, guided by solvent selection tools. acs.orgacsgcipr.orgchemistryforsustainability.org

Furthermore, solvent-free, or neat, reaction conditions represent an ideal green chemistry approach. nih.gov The synthesis of α-bromodifluoroamides from an ester and an amine has been shown to be effective when performed neat, completely eliminating solvent waste from the reaction step. acs.org

Atom economy is a concept that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. ibchem.comslideshare.net A reaction with 100% atom economy generates no waste byproducts. rsc.org

Addition reactions are inherently atom-economical. rsc.org However, many useful transformations, including the esterification and amidation of this compound, are substitution reactions, which are typically less atom-economical because they generate byproducts. primescholars.com

Esterification: CF₂BrCOBr + ROH → CF₂BrCOOR + HBr

Amidation: CF₂BrCOBr + R₂NH → CF₂BrCONR₂ + HBr

In both cases, hydrogen bromide (HBr) is formed as a byproduct, which lowers the atom economy. While the yield might be high, a significant portion of the reactant mass is converted into this inorganic byproduct.

Catalysis: Using catalysts instead of stoichiometric reagents can significantly reduce waste. nih.gov For instance, developing a catalytic method for activating the carboxylic acid for esterification or amidation would be a greener alternative to using stoichiometric oxalyl chloride, which generates CO and CO₂ as byproducts.

Process Optimization: Optimizing reaction conditions to maximize yield and minimize side reactions is a fundamental waste reduction strategy. innovareacademics.in

By focusing on greener solvents and designing reactions with higher atom economy, the synthesis of this compound and its valuable derivatives can be made more environmentally sustainable.

Reaction Mechanisms and Mechanistic Investigations Involving Bromodifluoroacetyl Bromide

Radical Reaction Pathways

The carbon-bromine bond in bromodifluoroacetyl bromide is relatively weak and susceptible to homolytic cleavage, making it a precursor for the generation of difluoroalkyl radicals. These radicals are key intermediates in a variety of transformations, including additions to unsaturated systems.

The formation of difluoroalkyl radicals from this compound and its derivatives can be achieved through several methods, primarily involving single-electron transfer (SET) processes. These methods can be initiated by chemical reductants or through photocatalysis.

Single-electron transfer to a bromodifluoroacetyl derivative results in the cleavage of the C-Br bond to form a difluoroalkyl radical and a bromide anion. This process is a cornerstone of many reactions involving this compound. nih.govdiva-portal.orgresearchgate.net The ease of this reduction makes it a synthetically useful method for generating difluoroalkyl radicals under relatively mild conditions. Mechanistic studies have provided evidence for SET pathways in various transformations. researchgate.net For instance, in certain reactions, the formation of radical ion pairs through SET has been observed and characterized. uva.nl This process can be influenced by the reaction environment and the nature of the electron donor.

Visible-light photocatalysis has emerged as a powerful tool for generating radicals under mild conditions. researchgate.netsioc.ac.cnmdpi.comencyclopedia.pub In this context, a photocatalyst, upon excitation by light, can initiate a single-electron transfer to the bromodifluoroacetyl derivative, leading to the formation of the difluoroalkyl radical. encyclopedia.pub Iridium-based photocatalysts are commonly employed for this purpose. encyclopedia.pubrsc.org The excited state of the photocatalyst possesses the necessary reduction potential to cleave the C-Br bond of the bromodifluoroacetyl compound. encyclopedia.pub This method offers a high degree of control over the reaction and is compatible with a wide range of functional groups. The generation of the radical can be part of a dual catalytic system, where a second catalyst, such as a copper complex, is involved in subsequent bond-forming steps. researchgate.netrsc.org

Chemical reductants are also effective in promoting the formation of difluoroalkyl radicals from bromodifluoroacetyl derivatives. Reagents such as bis(pinacolato)diboron (B136004) (B₂pin₂) and sodium dithionite (B78146) (Na₂S₂O₄) are commonly used. nih.govresearchgate.net

Diboron (B99234) (B₂pin₂): In combination with a copper(I) catalyst, B₂pin₂ can facilitate the generation of difluoroalkyl radicals from bromodifluoroacetic acid derivatives. nih.gov This system has been shown to trigger radical addition and cyclization sequences. nih.gov

Sodium Dithionite (Na₂S₂O₄): Sodium dithionite is a well-established reductant for generating radicals from alkyl halides. researchgate.net It is known to participate in single-electron transfer processes to generate the key sulfur dioxide anion radical, which then initiates the radical cascade. researchgate.net This method has been successfully applied to the radical addition of ethyl 2-bromo-2,2-difluoroacetate to vinyl ethers. researchgate.net

Once generated, difluoroalkyl radicals readily participate in addition reactions with unsaturated compounds, such as alkenes. This provides a powerful method for the construction of new carbon-carbon bonds and the introduction of the difluoroalkyl moiety into organic molecules.

The addition of difluoroalkyl radicals to alkenes is a key transformation that highlights the synthetic utility of this compound and its derivatives. nih.govresearchgate.netlibretexts.org The reaction typically proceeds via a radical chain mechanism. The difluoroalkyl radical adds to the double bond of the alkene to form a new carbon-centered radical. libretexts.org This intermediate can then propagate the chain by abstracting an atom or group from another molecule. The regioselectivity of the addition is generally governed by the stability of the resulting radical intermediate, with the addition occurring to give the more stable radical. libretexts.org

The scope of this reaction is broad, with various alkenes serving as suitable substrates. The reaction conditions can be tuned to favor the desired addition product. For example, photoredox catalysis in conjunction with a copper catalyst has been shown to be an effective system for the atom-transfer radical addition (ATRA) of fluorinated alkyl bromides to alkenes. researchgate.netrsc.org

| Reactant 1 (Alkene) | Reactant 2 (Radical Precursor) | Catalyst/Initiator | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| Styrene | Ethyl bromodifluoroacetate | Ir(ppy)₃ / IMesCuBr | Not Specified | Ethyl 4-bromo-2,2-difluoro-4-phenylbutanoate | Good |

| 1-Octene | Ethyl bromodifluoroacetate | Na₂S₂O₄ | Alcohol | Difluoroacetyl substituted acetal | Not Specified |

| Vinyl Ether | Ethyl bromodifluoroacetate | Na₂S₂O₄ | Alcohol | Difluoroacetyl substituted acetal | Not Specified |

Radical Addition Reactions

Addition to Alkynes

The addition of this compound to alkynes represents a significant transformation in organofluorine chemistry. The high electron density of the carbon-carbon triple bond in alkynes makes them susceptible to attack by electrophiles. libretexts.orglibretexts.org However, their reactivity is generally lower than that of alkenes due to the more compact electron cloud of the triple bond. libretexts.org

The reaction of alkynes with reagents like this compound can proceed through an electrophilic addition mechanism. libretexts.orglibretexts.org In the case of unsymmetrical alkynes, these additions typically adhere to Markovnikov's rule, where the electrophilic portion of the reagent adds to the less substituted carbon atom. libretexts.orgpressbooks.pub The presence of two π-bonds in alkynes allows for the possibility of a double addition. libretexts.orglibretexts.org

When bromine (Br₂) adds to an alkyne, the reaction is analogous to its addition to an alkene. libretexts.org The approaching bromine molecule becomes polarized by the nucleophilic alkyne. The π electrons from the triple bond attack the polarized bromine, leading to the formation of a C-Br bond and the displacement of a bromide ion. libretexts.org This results in the formation of a bromonium ion intermediate, which is then attacked by the bromide ion to yield a dibromoalkene. libretexts.orglibretexts.orglibretexts.org The stereochemistry of this addition is typically trans. pressbooks.pub A second addition of bromine can then occur on the resulting alkene to form a tetrahaloalkane. libretexts.orglibretexts.org

In reactions involving hydrogen halides (HX), the addition to alkynes also follows an electrophilic pathway. libretexts.org The addition of one equivalent of HX produces a haloalkene, and the addition of a second equivalent can lead to a geminal dihalide, where both halogens are attached to the same carbon. libretexts.orgpressbooks.pub Peroxides can alter the regioselectivity of HBr addition, leading to an anti-Markovnikov product via a free-radical mechanism. libretexts.orglibretexts.org

Theoretical studies, such as those on alkyne bromoboration, have sought to elucidate the mechanistic details of such additions. muni.cz These computational investigations help to understand the formation of syn and anti adducts and the potential role of intermediates and alternative reaction pathways. muni.cz

Halogen-Bonding Mediated Radical Cleavage

A contemporary approach for generating carbon radicals from organohalides involves halogen-bonding interactions. acs.orgchemrxiv.org This strategy presents an alternative to traditional methods that often rely on toxic reagents like tributyltin hydride or require highly reducing photocatalysts. acs.org

In Situ Bromide Displacement by Iodide

A key challenge in utilizing alkyl bromides for photochemically-induced radical generation is their stability compared to the corresponding iodides. acs.org A dual catalytic approach has been developed to overcome this limitation, particularly for α-bromodifluoroesters and amides. acs.orgchemrxiv.org This method employs a catalytic amount of an iodide salt to mediate the in situ displacement of the bromide. acs.orgchemrxiv.org This process is a type of halogen displacement reaction, where a more reactive halogen displaces a less reactive one from a compound. rsc.org In the context of halogens, reactivity generally decreases down the group, meaning iodide is a suitable nucleophile to displace bromide. chemrevise.org This in situ generation of a more reactive gem-difluoroalkyl iodide intermediate is crucial for the subsequent steps of the reaction. acs.orgchemrxiv.org

Formation of C-I Bond Intermediates

The formation of the carbon-iodine (C-I) bond intermediate is the pivotal step that enables the use of less reactive alkyl bromides in halogen-bonding mediated radical cleavage. acs.orgchemrxiv.org Once the gem-difluoroalkyl iodide is formed, it can engage with a halogen-bonding photocatalysis platform. acs.orgchemrxiv.org Halogen bonding is a noncovalent interaction between a halogen atom (the halogen bond donor) and a negative site (the halogen bond acceptor). mdpi.com Theoretical and experimental studies have shown that halogen bonding can play a significant role in the activation of carbon-halogen bonds under visible light. liv.ac.uk The interaction between the C-I bond and a Lewis base, for instance, can facilitate the cleavage of the bond upon photoexcitation, leading to the formation of a carbon-centered radical. liv.ac.uk This radical can then participate in various synthetic transformations. acs.org

Catalytic Mechanisms

Copper-Catalyzed Transformations

Copper catalysis is a cornerstone of modern organic synthesis, enabling a wide array of transformations. d-nb.info In the context of reactions involving this compound and its derivatives, copper catalysts play a crucial role in facilitating radical processes. These transformations often involve the generation of a difluoroalkyl radical from the corresponding bromide precursor. mdpi.com

Copper-catalyzed reactions offer several advantages, including the use of an economical and earth-abundant metal. princeton.edu These reactions can be applied to a variety of substrates, including the alkenylation of alkyl halides, where a transient radical adds to a π-system. d-nb.info The versatility of copper catalysis is further demonstrated in its application to the functionalization of carboradicals generated through electrochemical or photochemical methods. epfl.ch

Cu(I)/Cu(II) Redox Cycles

A common mechanistic motif in copper-catalyzed reactions involving organohalides is the Cu(I)/Cu(II) redox cycle. mdpi.com This cycle is central to atom transfer radical addition (ATRA) reactions and other related transformations.

The catalytic cycle is typically initiated by a single-electron transfer (SET) from a Cu(I) species to the bromodifluoroacetyl derivative (R-CF₂Br). mdpi.com This SET process generates a difluoroalkyl radical (•CF₂R) and a Cu(II) species. mdpi.com The newly formed radical can then undergo various reactions, such as addition to an alkene or alkyne. mdpi.com

The resulting carbon-centered radical intermediate can then be oxidized by the Cu(II) species to form a carbocation, regenerating the Cu(I) catalyst in the process. mdpi.com This step is crucial for closing the catalytic loop. The carbocation can then be trapped by a nucleophile to afford the final product. mdpi.com

Below is a table summarizing key aspects of the Cu(I)/Cu(II) redox cycle in the context of this compound transformations:

| Step | Description | Key Species Involved |

| Initiation | Single-electron transfer from Cu(I) to the bromodifluoroacetyl derivative. | Cu(I), R-CF₂Br |

| Radical Formation | Generation of a difluoroalkyl radical and a Cu(II) species. | •CF₂R, Cu(II) |

| Radical Reaction | Addition of the difluoroalkyl radical to a π-system (e.g., alkene, alkyne). | •CF₂R, alkene/alkyne |

| Oxidation/Regeneration | Oxidation of the resulting carbon-centered radical by Cu(II) to form a carbocation and regenerate Cu(I). | Cu(II), radical intermediate |

| Product Formation | Trapping of the carbocation by a nucleophile. | Carbocation, nucleophile |

Ligand Effects on Catalytic Activity

In transition metal-catalyzed reactions, the choice of ligand coordinated to the metal center is crucial as it profoundly influences the catalyst's activity, selectivity, and stability. nih.gov The electronic and steric properties of ligands can be fine-tuned to accelerate key steps in the catalytic cycle, such as oxidative addition and reductive elimination, or to suppress undesirable side reactions. nih.govmit.edu

Computational and experimental studies on palladium-catalyzed C-H arylation have revealed that both oxidative addition and C-H activation can be rate-determining steps. nih.gov The electronic nature of the phosphine (B1218219) ligand plays a significant role; electron-donating phosphines are beneficial for the oxidative addition of the aryl bromide to the Pd(0) center. nih.gov Conversely, the basicity of an ancillary ligand, such as a 2-pyridone, can strongly accelerate the C-H activation step. nih.gov This dual influence allows for the rational modification of ligands to maximize the turnover rate of the catalyst for specific substrates. nih.gov

For more challenging cross-coupling reactions, such as those involving secondary alkyl bromides with aryl triflates, the steric bulk of the ligand is a key parameter. The use of very bulky imidazole-based or pyrazole-based phosphine ligands has proven effective in promoting these difficult couplings, achieving good yields and selectivities at room temperature. nih.gov In nickel-catalyzed Kumada cross-coupling reactions, the nature of the halogenido ligands (Cl, Br, I) on the nickel(II) precatalyst also impacts catalytic performance. cuni.cz Studies have shown that the complex with a chloride ligand, [Ni(P,P)Cl2], exhibits the highest catalytic activity and selectivity, as it is most easily reduced to the active Ni(I) state by the Grignard reagent. cuni.cz The increased electron-releasing power of substituents on the phosphine ligand backbone can also enhance catalytic activity by facilitating the oxidative addition step. cuni.cz

| Catalyst System | Ligand Type | Observed Effect | Reaction Type | Reference |

|---|---|---|---|---|

| Palladium | Electron-donating phosphine | Accelerates oxidative addition step. | C-H Arylation | nih.gov |

| Palladium | Basic 2-pyridone | Accelerates C-H activation step. | C-H Arylation | nih.gov |

| Palladium | Bulky imidazole-based phosphine | Enables coupling of secondary alkyl bromides with aryl triflates. | Barbier-Negishi Coupling | nih.gov |

| Nickel(II) | Chloride (vs. Bromide, Iodide) | Highest catalytic activity due to easier reduction to Ni(I). | Kumada Coupling | cuni.cz |

| Gold(I) | Electron-withdrawing phosphine | Stabilizes the Au complex, enhancing catalyst lifetime without reducing reactivity. | Alkyne Hydration | nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis for forming carbon-carbon bonds. rsc.org These methods have been extensively developed for coupling unsaturated compounds, and significant progress has also been made in utilizing saturated alkyl halides as coupling partners. rsc.org Derivatives of this compound, such as ethyl bromodifluoroacetate, are valuable substrates in these transformations for the introduction of the synthetically important difluoroacetyl group.

The Negishi cross-coupling reaction, which pairs organozinc reagents with organic halides or triflates, is a powerful tool for C-C bond formation catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org A significant application involving a bromodifluoroacetyl derivative is the palladium-catalyzed Negishi cross-coupling of ethyl bromodifluoroacetate with aryl bromides or aryl triflates. nih.gov This reaction constructs C(sp²)–CF₂ bonds under mild conditions and notably does not require the prior preparation of the organozinc reagent. nih.gov The reaction is believed to follow the standard Negishi catalytic cycle, beginning with the oxidative addition of the aryl halide/triflate to a Pd(0) species. wikipedia.org This is followed by transmetalation with the organozinc species (formed in situ from the ethyl bromodifluoroacetate and zinc) and concludes with reductive elimination to yield the aryldifluoroacetate product and regenerate the Pd(0) catalyst. uwindsor.ca This method was the first to report the conversion of aryl triflates into products containing C-CF₂ bonds via this type of coupling. nih.gov

A practical, one-pot procedure involves the in situ generation of organozinc reagents from organic iodides using zinc dust and lithium chloride, which then undergo smooth Pd(0)-catalyzed coupling with aryl bromides and triflates. organic-chemistry.org This approach avoids the handling of sensitive organozinc intermediates and demonstrates broad functional group tolerance. organic-chemistry.org

| Aryl Halide/Triflate | Coupling Partner | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Bromobenzonitrile | Ethyl bromodifluoroacetate / Zn | Pd₂(dba)₃ / P(2-furyl)₃ | 85 | nih.gov |

| Methyl 4-bromobenzoate | Ethyl bromodifluoroacetate / Zn | Pd₂(dba)₃ / P(2-furyl)₃ | 80 | nih.gov |

| 4-Triflyloxyacetophenone | Ethyl bromodifluoroacetate / Zn | Pd₂(dba)₃ / P(2-furyl)₃ | 75 | nih.gov |

| 4-Chlorobenzonitrile (Aryl Chloride) | 4-Iodo-N,N-dimethylaniline / Zn | PEPPSI | 85 | organic-chemistry.org |

| 4-Bromobenzonitrile | Iodocyclohexane / Zn | PEPPSI | 81 | organic-chemistry.org |

Reductive coupling reactions mediated by zinc serve as an important method for carbon-carbon bond formation, classically known as the Wurtz reaction. scielo.br This process involves the dimerization of organic halides promoted by zinc metal, often at room temperature in an aqueous medium. scielo.br The efficiency of this homocoupling for benzylic and allylic bromides, as well as primary alkyl iodides, can be significantly enhanced by copper catalysis. scielo.br

In the context of palladium catalysis, zinc is widely used as the reducing agent in cross-coupling reactions. researchgate.net A notable variation is the Barbier-type Negishi coupling, where the organozinc reagent is generated in situ from an organic halide and zinc powder, immediately reacting with the second coupling partner. organic-chemistry.org This approach circumvents the need to pre-form and isolate the organozinc species. For instance, a palladium-catalyzed, stereoselective sp³-sp² cross-coupling between alkyl and alkenyl bromides can be achieved in water using zinc powder, facilitated by a nonionic amphiphile. organic-chemistry.org Nickel(II)/Zinc catalyst systems have also been developed for the reductive coupling of aryl halides with compounds like diphenylphosphine (B32561) oxide in water under mild conditions. nih.gov These methodologies highlight the utility of zinc as a reductant for both homo-coupling and cross-coupling reactions involving organic halides, including functionalized substrates like bromodifluoroacetyl derivatives.

Other Transition Metal Catalysis (e.g., Ru, Ir, Au)

Beyond palladium, other transition metals such as ruthenium (Ru), iridium (Ir), and gold (Au) have emerged as powerful catalysts for reactions potentially involving this compound and its derivatives.

Ruthenium (Ru): Ruthenium catalysts, particularly ruthenium(II) complexes, are effective for C-H bond functionalization, such as the direct arylation of arenes and heterocycles with aryl bromides. mdpi.com For example, complexes like [RuCl₂(p-cymene)]₂ can catalyze the arylation of 2-phenylpyridine (B120327) with aryl bromides. mdpi.com Furthermore, ruthenium(II) polypyridine complexes can act as potent photosensitizers in photoredox catalysis. nih.gov In dual catalytic systems, an excited Ru(II) complex can initiate a cycle, for instance, by reducing a Ni(II) precursor to an active Ni(I) species, which then engages in a cross-coupling reaction with an aryl halide. nih.gov

Iridium (Ir): Iridium complexes are prominent as photocatalysts in a wide range of organic transformations. The excited state of an iridium(III) photosensitizer can engage in single-electron transfer (SET) with a substrate like a bromodifluoroacetate derivative. mdpi.comnottingham.ac.uk This process generates a difluoroalkyl radical, which can participate in subsequent reactions. For example, a visible-light-mediated, dual catalytic system using an Ir(III) photocatalyst and a copper catalyst can achieve the γ-arylation of carbonyl compounds by reacting alkenes with fluoroalkyl halides and boronic acids. mdpi.com The proposed mechanism involves the oxidative quenching of the excited Ir*(III) photocatalyst by ethyl bromodifluoroacetate to form a difluoroalkyl radical. mdpi.com

Gold (Au): Gold catalysis, typically involving phosphine-ligated gold(I) complexes, excels at activating C-C multiple bonds (alkynes and allenes) toward nucleophilic attack. sigmaaldrich.comntnu.edu The catalytic activity is highly dependent on the ligand and counterion, with catalyst reactivity often inversely correlating with the Lewis basicity of the ligand. nih.gov While direct applications with this compound are less common, the principles of gold catalysis suggest potential for reactions where a bromodifluoroacetyl-containing substrate also possesses an alkyne or allene (B1206475) moiety that can be activated by the gold catalyst. The ligand effect is also pronounced in gold catalysis; for instance, electron-withdrawing ligands can stabilize gold nanoparticles and enhance catalyst lifetime. nih.govrsc.org

Organocatalysis in Reactions of this compound Derivatives

Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of chemical synthesis. nih.gov In recent years, the merger of organocatalysis with other catalytic modes, such as photocatalysis, has enabled novel transformations. mdpi.com

A key example involving a bromodifluoroacetyl derivative is the dual catalytic approach for radical generation from α-bromodifluoroesters and amides. acs.org This system utilizes a halogen-bonding organocatalyst, such as decahydrothioquinolinediol (DTHQ), in concert with a photocatalytic cycle initiated by visible light. acs.org Mechanistic studies suggest that the reaction begins with an in situ displacement of the bromide from the α-bromodifluoroester by a catalytic iodide salt, forming the more photoactive α-iododifluoroester. acs.org This iodo-derivative then forms a charge-transfer complex with the DTHQ organocatalyst. acs.org Upon irradiation with visible light, this complex undergoes excitation, leading to the generation of a difluoroalkyl radical and completing the catalytic cycle. acs.org This radical can then engage in various C-H functionalization reactions, demonstrating a powerful synergy between organocatalysis and photocatalysis for activating otherwise stable C-Br bonds in bromodifluoroacetyl derivatives. acs.org

Difluorocarbene Generation and Reactivity

Difluorocarbene (:CF₂) is a highly reactive and versatile intermediate in organofluorine chemistry, used for the synthesis of gem-difluorinated compounds. numberanalytics.comcas.cn Bromodifluoroacetyl derivatives, such as ethyl bromodifluoroacetate (BrCF₂CO₂Et), can serve as effective precursors for difluorocarbene.

One proposed pathway involves the reaction of BrCF₂CO₂Et with a base like sodium carbonate (Na₂CO₃). researchgate.net This is thought to proceed via decarboxylation and subsequent debromination to release difluorocarbene. researchgate.net The generated :CF₂ is a moderately electrophilic species that readily reacts with electron-rich substrates. cas.cn For example, it can be used for the difluoromethylenation of phenoxides to form aryl difluoromethyl ethers. tsukuba.ac.jp

In a notable application, difluorocarbene generated from BrCF₂CO₂Et was found to play a dual role in a reaction with primary amines. researchgate.net It acts as a C1 synthon, reacting with the primary amine to form a key isocyanide intermediate, which then participates in further transformations. researchgate.net This highlights the utility of bromodifluoroacetyl derivatives as convenient sources of difluorocarbene for constructing complex fluorinated molecules under relatively mild conditions. Other methods for generating difluorocarbene include the decomposition of precursors like trimethylsilyl (B98337) 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA), often catalyzed by N-heterocyclic carbenes (NHCs), or from (bromodifluoromethyl)trimethylsilane (B180072) (Me₃SiCF₂Br) initiated by mild activators. tsukuba.ac.jpnih.gov

Decarboxylation and Debromination to :CF₂

The generation of difluorocarbene from this compound and its derivatives, such as ethyl bromodifluoroacetate (BrCF₂CO₂Et), typically proceeds through a sequence of decarboxylation and debromination steps. researchgate.netmdpi.com This process is often initiated by a base. researchgate.netcas.cn The reaction is analogous to the Hunsdiecker reaction, which involves the silver salts of carboxylic acids reacting with halogens to form an unstable intermediate that undergoes thermal decarboxylation to produce alkyl halides. byjus.com

In the case of bromodifluoroacetyl derivatives, the presence of a base facilitates the removal of the carbonyl group as carbon dioxide (decarboxylation) and the subsequent elimination of a bromide ion (debromination) to yield the singlet ground-state difluorocarbene. researchgate.netmdpi.comcas.cn This intermediate is moderately electrophilic due to the opposing electronic effects of the fluorine atoms: destabilization through induction and stabilization through π-donation. cas.cn

The general mechanism can be summarized as follows:

Base-initiated reaction : A base reacts with the bromodifluoroacetyl derivative.

Decarboxylation : The intermediate loses a molecule of carbon dioxide.

Debromination : The subsequent loss of a bromide ion generates difluorocarbene (:CF₂).

This sequence of events has been supported by various mechanistic studies, which often involve trapping the in situ generated difluorocarbene with various nucleophiles. nih.govnih.gov

Capture of Difluorocarbene by Amines

The highly electrophilic difluorocarbene generated from this compound and its derivatives can be efficiently trapped by nucleophiles, such as amines. researchgate.netnih.gov This reaction has been utilized for the synthesis of a variety of nitrogen-containing compounds. researchgate.netcas.cn

When primary amines react with in situ generated difluorocarbene, the primary products are isocyanides. researchgate.netnih.gov The reaction proceeds through the formation of an ammonium (B1175870) salt intermediate, which then undergoes further transformations to yield the final isocyanide product. nih.gov The reaction has been shown to be general for a wide range of primary amines, including aryl, heteroaryl, benzyl (B1604629), and alkyl amines. nih.gov

The reaction of difluorocarbene with secondary amines leads to the formation of thiocarbamoyl fluorides. cas.cn Furthermore, ortho-phenylenediamines are converted to difluoromethylthiolated heterocycles. cas.cn These reactions highlight the versatility of difluorocarbene as a C1 synthon in organic synthesis. researchgate.net

A proposed mechanism for the capture of difluorocarbene by a tertiary amine involves the following steps nih.gov:

Formation of Ammonium Salt : The tertiary amine attacks the electrophilic difluorocarbene to form an ammonium salt.

Nucleophilic Attack : A halide ion, also generated in the reaction mixture, attacks the α-carbon of the ammonium salt, leading to C-N bond cleavage.

Further Transformation : The resulting intermediate can then undergo further reactions, such as hydrolysis, to generate the final product, often a formamide. nih.gov

Computational and Theoretical Chemistry Studies

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the intricate details of reaction mechanisms involving this compound. researchgate.netnumberanalytics.com These studies provide valuable insights into the structures of transition states and intermediates, as well as the energetics of the reaction pathways.

DFT Calculations for Reaction Pathways and Intermediates

DFT calculations have been widely employed to model the reaction pathways of processes involving difluorocarbene generation and subsequent reactions. researchgate.netresearchgate.net These calculations help in understanding the feasibility of proposed mechanisms by determining the geometries of reactants, intermediates, transition states, and products. rsc.org

For instance, DFT studies have been used to investigate the role of the base in the formation of isocyanides from primary amines and difluorocarbene. researchgate.netmdpi.comnih.gov These calculations have confirmed that the base plays a crucial role in the reaction sequence. mdpi.comnih.gov The M06-2X functional with the def2-TZVP basis set is a commonly used level of theory for such calculations, offering a good balance between accuracy and computational cost. nrel.gov

Computational models can also predict the relative energies of different possible intermediates and transition states, thereby helping to identify the most likely reaction pathway. rsc.org For example, in the study of a photoredox radical cyclization, DFT calculations were used to assess competing pathways, such as 1,4- and 1,6-hydrogen atom transfer (HAT) and alternative cyclization modes. nottingham.ac.uk

Energetics of Key Transformation Steps

A critical aspect of computational studies is the determination of the energetics of the key steps in a reaction mechanism. numberanalytics.com This includes calculating the activation energies (energy barriers) and reaction energies for each elementary step. rsc.org

The following table summarizes the types of energetic data typically obtained from DFT calculations for the reactions of this compound derivatives:

| Parameter | Description | Significance |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. It represents the energy difference between the reactants and the transition state. | A lower activation energy indicates a faster reaction rate. Comparing the activation energies of different possible pathways can help determine the most favorable one. researchgate.net |

| Reaction Energy (ΔEr) | The overall energy change of a reaction, calculated as the difference between the total energy of the products and the total energy of the reactants. | A negative ΔEr indicates an exothermic reaction (releases energy), while a positive ΔEr indicates an endothermic reaction (requires energy). This helps to determine the thermodynamic feasibility of a reaction step. rsc.org |

| Gibbs Free Energy (ΔG) | A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. It accounts for both enthalpy and entropy changes. | A negative ΔG indicates a spontaneous process. It is often used to predict the spontaneity and equilibrium position of a reaction. nrel.gov |

DFT calculations have been instrumental in understanding the energetics of difluorocarbene generation and its subsequent reactions. For example, computational studies have elucidated the energy barriers for various steps in catalytic cycles involving difluorocarbene. researchgate.net These energetic profiles provide a quantitative basis for the observed reactivity and selectivity in these complex transformations.

Applications in Advanced Organic Synthesis

Construction of Fluorinated Building Blocks

Bromodifluoroacetyl bromide is a key starting material for synthesizing more complex fluorinated building blocks. Its high reactivity allows for its conversion into various difluoroacetylating agents, which are then used in sophisticated cyclization and addition reactions.

The α,α-difluoro-γ-lactam scaffold is a significant structural motif found in numerous biologically active compounds. A highly efficient method for constructing this ring system involves the use of N-aryl or N-allyl bromodifluoroacetamides, which are readily prepared from this compound and the corresponding amine.

The synthesis is typically achieved through a copper-catalyzed tandem radical cyclization. mdpi.com In this process, a copper(I) catalyst initiates the formation of a difluoroacetamide radical from the N-substituted bromodifluoroacetamide. This radical then undergoes a 5-exo-trig cyclization with an alkene moiety tethered to the nitrogen atom, followed by atom transfer to yield the final α,α-difluoro-γ-lactam product. This method is notable for its mild reaction conditions and broad substrate scope. mdpi.comnih.gov For instance, the cyclization of N-allylhalodifluoroacetamides has been shown to be an effective route. wikipedia.org

A novel approach developed for the synthesis of α,α-difluoro-γ-lactam derivatives utilizes a copper/amine catalyst system in a tandem radical cyclization pathway. mdpi.com This protocol allows for the rapid construction of various 3,3-difluoro-γ-lactam structures from easily accessible alkenes and N-aryl bromodifluoroacetamide under mild conditions. mdpi.com

| Alkene Substrate | Difluoro Reagent | Catalyst System | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| N-Allyl Amides | N-Allyl-bromodifluoroacetamide | Cu(I) | α,α-Difluoro-γ-lactam | Efficient radical cyclization. | wikipedia.org |

| Various Alkenes | N-Aryl bromodifluoroacetamide | Copper/Amine | 3,3-Difluoro-γ-lactam | Tandem radical cyclization, mild conditions. | mdpi.com |

While this compound is a precursor for difluoromethylated compounds, the closely related reagent, bromodifluoroacetyl chloride, has been documented as a starting material for the synthesis of trifluoromethylated C-nucleosides. wikipedia.orgnih.gov C-nucleosides are analogs of natural nucleosides where the base is linked to the sugar via a C-C bond, rendering them resistant to enzymatic cleavage.

One synthetic strategy involves the reaction of bromodifluoroacetyl chloride with glycals (cyclic enol ethers derived from sugars). wikipedia.org This reaction proceeds in two steps to afford fluorinated acyclo-C-nucleoside analogues, highlighting the utility of difluoroacetyl halides in generating complex, biologically relevant molecules. wikipedia.org The synthesis of these modified nucleosides is of great interest due to their potential as antiviral and anticancer agents. osti.govresearchgate.net

The synthesis of lactones containing a difluoromethylene group has been successfully achieved through copper-catalyzed reactions. mdpi.com In a key strategy, the difluoroalkylation of alkenyl carboxylic acids using a difluoroalkyl reagent derived from this compound leads to the formation of high-value difluoroalkyl lactones in moderate to excellent yields. mdpi.com

The proposed mechanism involves the generation of a difluoroalkyl radical (·CF2R) from a single-electron transfer (SET) event between a Cu(I) catalyst and a bromodifluoroacetyl derivative. This radical adds to the alkene of the unsaturated carboxylic acid. The resulting radical intermediate is then oxidized by a Cu(II) species to a carbocation, which undergoes intramolecular nucleophilic attack by the carboxylic acid group to furnish the cyclized lactone product. mdpi.com

α,α-Difluoroketones are valuable synthetic intermediates and have applications in medicinal chemistry, notably as inhibitors of hydrolytic enzymes. numberanalytics.com this compound serves as a potent electrophile for the synthesis of these ketones through well-established organometallic and electrophilic aromatic substitution reactions.

One primary method is the Friedel-Crafts acylation , where an aromatic compound reacts with this compound in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). numberanalytics.comwikipedia.orgmasterorganicchemistry.com The reaction proceeds via an electrophilic acylium ion intermediate that attacks the aromatic ring to form an α,α-difluoro aryl ketone. This method is a direct and powerful way to introduce the bromodifluoroacetyl group onto an aromatic core. sigmaaldrich.com

| Reaction Type | Reagents | Expected Product | General Principle | Reference |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Arene, this compound, Lewis Acid (e.g., AlCl₃) | Aryl α,α-difluoroketone | Electrophilic aromatic substitution via an acylium ion. | wikipedia.orgmasterorganicchemistry.com |

| Reaction with Gilman Reagents | Lithium Dialkylcuprate (R₂CuLi), this compound | Alkyl α,α-difluoroketone | Nucleophilic acyl substitution by a soft organometallic nucleophile. | chadsprep.comlibretexts.org |

Alternatively, the reaction of this compound with organometallic reagents provides a versatile route to various α,α-difluoroketones. While strong nucleophiles like Grignard or organolithium reagents can react further with the resulting ketone, lithium dialkylcuprates (Gilman reagents) are known to be highly effective for converting acyl halides to ketones without over-addition. chadsprep.comlibretexts.org The reaction of a Gilman reagent with this compound would yield the corresponding α,α-difluoroketone, providing a controlled and efficient synthesis. libretexts.org

Difluoroalkylation Reactions

Direct C-H difluoroalkylation has become a highly sought-after transformation in organic synthesis, as it allows for the late-stage introduction of the CF2 group into complex molecules without the need for pre-functionalized substrates. Reagents derived from this compound, such as ethyl bromodifluoroacetate and N-aryl bromodifluoroacetamides, are extensively used in these reactions, typically under copper catalysis. mdpi.com

The C-H difluoroalkylation of electron-rich heteroarenes is a powerful tool for creating novel fluorinated analogues of important heterocyclic scaffolds.

Indoles and Pyrroles: The direct difluoroalkylation of indoles and pyrroles has been achieved using copper catalysts with reagents like ethyl bromodifluoroacetate (BrCF₂CO₂Et). mdpi.com However, reactions with unsubstituted indoles can lead to a mixture of C-2 and C-3 alkylated products. To overcome this lack of regioselectivity, strategies have been developed that employ a directing group on the indole (B1671886) nitrogen, such as a pyrimidyl group, to selectively furnish the C-2 difluoroalkylated product. mdpi.com For pyrroles, a similar directing group strategy can be employed to achieve C-2 selectivity. mdpi.com

Coumarins: An efficient and selective copper-catalyzed C-H difluoroalkylation of coumarins has been reported. mdpi.com This reaction utilizes readily available reagents like ethyl bromodifluoroacetate or N-phenyl bromodifluoroacetamide. The method demonstrates good functional group tolerance for both the coumarin (B35378) core and the difluoroalkylation reagent, and has been successfully applied to redox-sensitive substrates. The reaction is believed to proceed through the in-situ formation of a fluoroalkyl radical. mdpi.com This transformation can be extended to a variety of other heterocycles, including furans, benzofurans, and quinolinones. mdpi.com

| Heteroarene | Difluoro Reagent | Catalyst | Selectivity | Key Features | Reference |

|---|---|---|---|---|---|

| Indole | BrCF₂CO₂R | Cu or Ru | Mixture of C-2/C-3 | Regioselectivity can be an issue. | mdpi.com |

| Indole (with N-pyrimidyl directing group) | BrCF₂CO₂Et | Copper | C-2 selective | Directing group controls regioselectivity. | mdpi.com |

| Pyrrole (with N-pyrimidyl directing group) | BrCF₂CO₂Et | Copper | C-2 selective | Directing group approach is effective. | mdpi.com |

| Coumarin | Ethyl bromodifluoroacetate / N-phenyl bromodifluoroacetamide | Copper | C-3 selective | Good functional group tolerance; radical mechanism proposed. | mdpi.com |

Difluoroalkylation of Hydrazones

The direct C–H difluoroalkylation of hydrazones represents a significant application of bromodifluoroacetyl reagents, providing access to α,α-difluoro-β-keto hydrazones. acs.org These products are valuable synthetic intermediates. Copper catalysis is frequently employed for this transformation. In one approach, a copper(I) catalyst facilitates the reaction between aldehyde-derived hydrazones and functionalized difluoromethyl bromides. acs.orgmdpi.com This method proceeds under mild conditions and is scalable, highlighting its practical utility. acs.org

The reaction mechanism often involves the generation of a difluoroalkyl radical from the bromodifluoroacetyl derivative via a single-electron transfer (SET) process mediated by the copper catalyst. mdpi.com This radical then adds to the hydrazone. It has been shown that various catalysts, including those based on palladium, iridium, and gold, can also be effective in promoting the difluoroalkylation of hydrazones. mdpi.com A system using copper(II) with bis(pinacolato)diboron (B136004) (B₂pin₂) as a reductant is also effective for the reaction of both aliphatic and aromatic hydrazones with difluoroalkyl bromides. mdpi.com Furthermore, visible-light-promoted methods have been developed, where photocatalysis enables the C(sp²)–H difluoroalkylation of hydrazones through an aminyl radical/polar mechanism. nih.govresearchgate.net These reactions demonstrate the versatility of bromodifluoroacetyl compounds in forming carbon-carbon bonds with hydrazone substrates under various catalytic regimes. mdpi.comnih.gov

Table 1: Catalytic Systems for Difluoroalkylation of Hydrazones

| Catalyst System | Reagent Type | Substrate Scope | Key Features |

|---|---|---|---|

| Cu(I) | Functionalized Difluoromethyl Bromides | Aldehyde Hydrazones | Mild conditions, scalable. acs.org |

| Cu(II)/B₂pin₂ | Difluoroalkyl Bromides | Aliphatic & Aromatic Hydrazones | Uses diboron (B99234) as a reductant. mdpi.com |

| Pd₂(dba)₃, Ir, Au | Difluoroalkyl Bromides | Hydrazones | Demonstrates catalyst versatility. mdpi.com |

| Visible Light/Photocatalyst | Difluoroalkyl Bromides | Hydrazones | Proceeds via aminyl radical mechanism. nih.govresearchgate.net |

Hydrodifluoroacetylation of Alkenes and Alkynes

The hydrodifluoroacetylation of unsaturated systems like alkenes and alkynes is a powerful method for producing difluoroalkylated compounds. These reactions often proceed via an atom transfer radical addition (ATRA) pathway. acs.org Copper-catalyzed systems are effective for the regioselective bromodifluoroacetylation of alkenes using reagents like ethyl bromodifluoroacetate. acs.org This reaction adds a bromine atom and a difluoroacetyl group across the double bond under mild conditions, and notably, potential byproducts from hydrodifluoroacetylation are not observed. acs.org The mechanism is confirmed to involve an ATRA process. acs.org

Visible-light photoredox catalysis provides an alternative, environmentally benign approach. researchgate.net Irradiation of a mixture containing an alkene, ethyl bromodifluoroacetate, and a photoredox catalyst like fac-Ir(ppy)₃ can lead to the formation of difluoromethylenated alkenes or alkanes, depending on the base used. researchgate.net This highlights the tunability of the reaction outcome. Direct photoexcitation of ethyl difluoroiodoacetate (a related halogenated reagent) under catalyst-free conditions has also been shown to generate iododifluoroalkylation and hydrodifluoroalkylation products from alkynes, and difluoroalkylation products from alkenes. researchgate.net These methods provide streamlined access to difluoroalkylated organic compounds from simple unsaturated precursors. researchgate.net

Gem-Difluoroalkylation of Electron-Rich (Hetero)arenes

The introduction of a difluoroalkyl group onto electron-rich aromatic and heteroaromatic rings is a crucial transformation for synthesizing compounds with applications in pharmaceuticals and materials. Bromodifluoroacetyl derivatives are key reagents in these reactions. Copper-catalyzed methods have been developed for the C-H difluoroalkylation of heteroarenes such as indoles. mdpi.com However, these reactions can sometimes yield mixtures of C-2 and C-3 substituted products. mdpi.com To achieve regioselectivity, directing groups are often employed. mdpi.com

Visible-light-induced strategies have also proven successful. In one example, a copper photocatalyst, formed in situ, enables the difluoroalkylation of arenes with reagents like ethyl bromodifluoroacetate (BrCF₂CO₂Et). mdpi.com The proposed mechanism involves the generation of a difluoromethyl radical via single-electron transfer from the excited photocatalyst. mdpi.com A dual catalytic system, employing a halogen-bonding organocatalyst (tetrabutylammonium iodide, Bu₄NI) and a photoredox catalyst, has been developed for the gem-difluoroalkylation of various electron-rich (hetero)arenes. acs.org This method works for substrates like dimethoxybenzene, benzofurans, pyrroles, and even complex, medicinally relevant heterocycles such as caffeine (B1668208) and melatonin. acs.org The reaction is believed to proceed through the in situ formation of a more reactive α-iododifluoro intermediate, which then generates the difluoroalkyl radical upon photoexcitation. acs.org

Functionalization of Complex Molecular Scaffolds

The methodologies developed using this compound and its derivatives are not limited to simple molecules but are also applied to the late-stage functionalization of complex molecular scaffolds. rsc.orgwhiterose.ac.uk This capability is vital in drug discovery and materials science, where modifying a core structure can fine-tune its properties. nih.gov The ability to introduce a difluoromethylene group into intricate structures allows for the creation of novel analogues with potentially enhanced biological activity or improved physical characteristics. mdpi.com Reactions like copper-catalyzed C-H difluoroacetylation have been successfully applied to complex scaffolds such as 8-aminoquinolines and coumarins. mdpi.com Furthermore, the development of enantioselective methods for creating difluorinated alkyl bromides provides access to chiral building blocks that can be incorporated into complex targets. nih.gov

Synthesis of Biologically Active Compounds

The difluoromethylene group is a valuable motif in medicinal chemistry, often used as a bioisostere for other functional groups like ethers or ketones, which can enhance metabolic stability and binding affinity. meilechem.com this compound and its derivatives are instrumental in synthesizing a wide range of biologically active compounds. For example, bromodifluoroacetyl chloride serves as a starting material for α,α-difluoro-γ-lactams and trifluoromethylated C-nucleosides, both of which are classes of compounds with potential biological activity. nih.govwikipedia.org

The difluoroalkylation reactions described previously have been applied to medicinally relevant heterocycles. acs.org For instance, the dual-catalyzed gem-difluoroalkylation has been successfully performed on caffeine, the amino acid derivative Boc-Trp-OH, and the hormone melatonin. acs.org Aryl difluoroamides, which can be synthesized using these methods, are found in biologically active molecules like FKBP12 inhibitors. acs.org The development of enantioselective photocatalytic methods further expands the toolbox, allowing for the synthesis of chiral α-functionalized aldehydes and ketones containing fluorinated alkyl groups, which are key intermediates for bioactive molecules. beilstein-journals.org

Table 2: Examples of Biologically Relevant Scaffolds Functionalized Using Bromodifluoroacetyl Derivatives

| Scaffold | Reaction Type | Product Class | Potential Application |

|---|---|---|---|

| Allylic Amides | Copper-catalyzed Cyclization | α,α-Difluoro-γ-lactams | Biologically active heterocycles nih.govwikipedia.org |

| Glycals | Multi-step Synthesis | Trifluoromethylated C-nucleosides | Antiviral/Anticancer agents nih.govwikipedia.org |

| Caffeine, Melatonin | gem-Difluoroalkylation | Difluoroalkylated Heterocycles | CNS drug candidates acs.org |

| N-arylacrylamides | Radical Cyclization | 3,3-Difluoro-2-oxindoles | Bioactive indole alkaloids mdpi.com |

| Anilines | C-H Difluoroacetylation–Cycloamidation | 3,3'-Disubstituted Oxindoles | Pharmaceutical intermediates mdpi.com |

Development of New Drug Candidates

The creation of new chemical entities (NCEs) is the cornerstone of drug discovery. biosolveit.de this compound provides a pathway to novel fluorinated molecules that can be screened for therapeutic potential. meilechem.com The incorporation of the difluoromethylene group can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, such as lipophilicity and metabolic stability, potentially turning a lead compound into a viable drug candidate. nih.gov

The synthetic methods utilizing bromodifluoroacetyl reagents allow for the construction of libraries of diverse, fluorinated compounds for high-throughput screening. nih.gov For example, the difunctionalization of styrenes to create fluorinated benzyl (B1604629) bromides provides versatile intermediates that can be further elaborated into a variety of potential drug candidates. nih.gov The ability to functionalize complex, medicinally relevant scaffolds in the later stages of a synthetic sequence is particularly valuable, as it allows for the rapid generation of analogues of a known active compound to optimize its properties. acs.org This strategy is a key part of modern lead optimization in the pharmaceutical industry. nih.gov

Applications in Agrochemicals

Beyond pharmaceuticals, this compound and its derivatives have applications in the agrochemical sector. Fluorinated compounds are prevalent in modern herbicides and pesticides due to their enhanced efficacy and stability. The introduction of a difluoromethylene group can lead to new active ingredients for crop protection. For instance, difluoroacyl heterocyclic compounds are found in various agricultural chemicals. mdpi.com The synthetic utility of bromodifluoroacetic acid derivatives in producing herbicides and pesticides has been noted, where the fluorinated group can enhance the product's ability to target pests effectively. As the agricultural industry seeks alternatives to older, more environmentally persistent chemicals like methyl bromide, the development of new, effective, and safer agrochemicals is critical. ca.gov The synthetic routes enabled by this compound contribute to the discovery and development of these next-generation crop protection agents.

Stereoselective Synthesisrsc.orgrsc.org

Stereoselective synthesis refers to chemical reactions that preferentially yield one stereoisomer over others. wikipedia.org In the context of this compound derivatives, this involves controlling the formation of new chiral centers during difluoroalkylation reactions. rsc.org Achieving high levels of stereocontrol is essential for producing enantiomerically pure pharmaceuticals and other advanced materials. numberanalytics.com Two primary strategies are employed: the use of chiral catalysts (asymmetric catalysis) and the temporary incorporation of a chiral auxiliary. wikipedia.org

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. wikipedia.org This approach is highly efficient and atom-economical. researchgate.net While this compound itself is not typically used directly in these reactions, its derivatives, such as difluoroenoxysilanes or in situ generated difluoroenolates and difluorocarbene species, are key synthons for catalytic asymmetric transformations. acs.orgacs.orgrsc.orgwiley.com

Several catalytic systems have been developed to achieve high enantioselectivity in the formation of difluoromethylated stereocenters.

Nickel Catalysis: Nickel(II) complexes with chiral ligands, such as Ph-BOX, have been successfully used in the enantioselective Michael addition of 2-acetyl azarenes to β-difluoromethyl substituted nitroalkenes. rsc.org This method provides access to chiral compounds containing a CF2H group with enantioselectivities up to 93% ee. rsc.org Lowering the reaction temperature has been shown to improve the enantioselectivity of these reactions significantly. rsc.org More recently, nickel-catalyzed decarboxylative difluoromethylation has been reported as an effective method for creating CF2H-containing stereocenters from readily available carboxylic acids with excellent enantioselectivity. nih.gov Another powerful strategy involves the nickel-catalyzed Negishi cross-coupling to construct chiral carbon centers bearing a difluoromethyl group, offering a practical route to enantioenriched difluoromethylated amines and isoindolinones. researchgate.netresearchgate.net

Copper Catalysis: Copper-catalyzed reactions have emerged as a powerful tool for the asymmetric synthesis of difluoromethylated compounds. acs.org For instance, an efficient copper-catalyzed asymmetric difluoromethylation using difluoromonochloromethane as a direct precursor to the difluorocarbene species allows for the conversion of amino esters into valuable difluoromethyl amino acids with excellent enantioselectivities. acs.org

Rhodium Catalysis: Dirhodium (Rh2(II)) complexes are effective in catalyzing asymmetric enyne cycloisomerization to construct chiral difluoromethylated cyclopropane (B1198618) derivatives. researchgate.net This atom-economic approach can achieve up to 99% yield and 99% enantiomeric excess (ee) with low catalyst loading. researchgate.net Additionally, relay catalysis involving a dirhodium complex to generate an α,α-difluoroenol species in situ from a trifluoromethyl diazo compound, followed by an organocatalyzed asymmetric aldol (B89426) or Mannich reaction, has proven highly effective. wiley.comnih.gov

Organocatalysis: Chiral organocatalysts, such as quinine-derived squaramides or chiral phosphoric acids (CPAs), have been employed to control the stereochemistry in reactions involving difluoroenol species. acs.orgwiley.comnih.gov For example, a poly-trifluoromethylated chiral spirocyclic phosphoric acid, used in combination with hexafluoroisopropyl alcohol (HFIP), catalyzes the asymmetric Mukaiyama-Mannich reaction of difluoroenoxysilanes, yielding difluoromethylated tetrasubstituted stereocenters with high enantioselectivity. acs.org This dual hydrogen-bonding catalysis model effectively controls the facial selectivity of the reaction. wiley.comnih.gov

| Catalytic System | Reaction Type | Key Derivative/Synthon | Achieved Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Ni(II) / Chiral Ligand (e.g., Ph-BOX) | Michael Addition | β-difluoromethyl substituted nitroalkenes | Up to 93% | rsc.org |

| Nickel / Chiral Ligand | Decarboxylative Difluoromethylation | Alkyl carboxylic acids | >99% | nih.gov |

| Copper / Chiral Ligand | Difluoromethylation via Difluorocarbene | Difluoromonochloromethane | Excellent | acs.org |

| Dirhodium(II) | Enyne Cycloisomerization | Tethered difluoromethyl-substituted enynes | Up to 99% | researchgate.net |

| Rh(II) / Chiral Phosphoric Acid | Mannich Reaction | In situ generated difluoroenol species | Excellent | acs.orgnih.gov |

Precise control over the stereochemistry of difluoroalkylated products is paramount for their application in fields like drug discovery. This control is achieved by influencing the transition state of the reaction to favor the formation of one stereoisomer. wikipedia.org The strategies generally rely on asymmetric induction, where a chiral element in the reaction setup dictates the stereochemical outcome. wikipedia.org

Chiral Catalysts: As discussed previously, the use of chiral metal complexes or organocatalysts is a primary method for controlling stereochemistry. The choice of the catalyst and its chiral ligand is critical. For instance, in Ni-catalyzed reactions, ligands like Ph-BOX create a specific chiral environment around the metal center, which directs the approach of the substrate, leading to a preferred enantiomer. rsc.org Similarly, chiral phosphoric acids and their derivatives act as bifunctional catalysts, using hydrogen bonding to organize the substrates in a specific orientation during the reaction, thus ensuring high stereocontrol. acs.orgwiley.com The reaction conditions, including solvent and temperature, also play a crucial role; lower temperatures often enhance stereoselectivity by increasing the energy difference between the diastereomeric transition states. rsc.org

Chiral Auxiliaries: An alternative and well-established strategy is the use of a chiral auxiliary. numberanalytics.com A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate. wikipedia.org Its inherent chirality directs the stereochemical course of a reaction on the substrate. wordpress.com After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

Common chiral auxiliaries include Evans oxazolidinones, pseudoephedrine, and Oppolzer's camphorsultam. wikipedia.orgharvard.edu In the context of this compound, the acid bromide could be reacted with a chiral alcohol or amine to form a chiral ester or amide, respectively. For example, reacting this compound with a chiral auxiliary like (R,R)-pseudoephedrine would yield a chiral amide. wikipedia.org Deprotonation of the α-carbon followed by reaction with an electrophile would proceed with high diastereoselectivity, controlled by the steric hindrance of the auxiliary's substituents. wikipedia.org The auxiliary effectively shields one face of the resulting enolate, forcing the electrophile to attack from the opposite face. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched difluoroalkylated product.

| Strategy | Mechanism of Control | Key Components | Outcome | Reference |

|---|---|---|---|---|

| Asymmetric Catalysis | Creation of a chiral environment at the reaction site. | Chiral metal-ligand complexes (e.g., Ni-Ph-BOX), chiral organocatalysts (e.g., CPAs). | Direct formation of an enantiomerically enriched product from a prochiral substrate. | wikipedia.orgrsc.org |

| Chiral Auxiliary | Steric hindrance from the attached auxiliary directs the approach of the reagent. | Evans oxazolidinones, pseudoephedrine, camphorsultam attached to the substrate. | Formation of a diastereomerically enriched product, which is then converted to the enantiomerically enriched final product upon removal of the auxiliary. | numberanalytics.comwikipedia.orgwordpress.com |

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and structural integrity of this compound. These techniques probe the molecular structure at the atomic and bond levels, providing a detailed chemical fingerprint of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the atomic framework of molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR each provide specific information.

¹H NMR Spectroscopy: Due to the absence of hydrogen atoms in the molecular structure of this compound (C₂Br₂F₂O), its ¹H NMR spectrum is expected to show no signals. This absence of proton resonances is a key identifying feature of the compound.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound would be expected to exhibit two distinct resonances corresponding to the two carbon atoms in different chemical environments: the carbonyl carbon (C=O) and the bromodifluoromethyl carbon (CBrF₂). Based on the analysis of related structures, such as ethyl bromodifluoroacetate, the chemical shifts for these carbons can be estimated. The carbonyl carbon would appear significantly downfield due to the deshielding effect of the double-bonded oxygen and adjacent halogens. The bromodifluoromethyl carbon would also be downfield, influenced by the electronegative bromine and fluorine atoms.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is a highly sensitive and informative technique for fluorinated compounds. In the case of this compound, a single resonance is expected for the two equivalent fluorine atoms in the -CF₂Br group. The chemical shift of this peak provides a clear indication of the electronic environment of the fluorine nuclei. For instance, in the related compound ethyl bromodifluoroacetate, the -CF₂Br group exhibits a chemical shift at approximately -63.8 ppm relative to CFCl₃.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |